molecular formula C10H14BNO4 B12511145 (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid

(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid

Cat. No.: B12511145
M. Wt: 223.04 g/mol
InChI Key: JPWXPRNNBBHHNT-UHFFFAOYSA-N
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Description

(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-2-ylmethoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

  • (4-(Tetrahydrofuran-2-YL)methoxy)pyridin-3-YL)boronic acid
  • (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-2-YL)boronic acid
  • (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-5-YL)boronic acid

Uniqueness: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid

InChI

InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2

InChI Key

JPWXPRNNBBHHNT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)OCC2CCCO2)(O)O

Origin of Product

United States

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